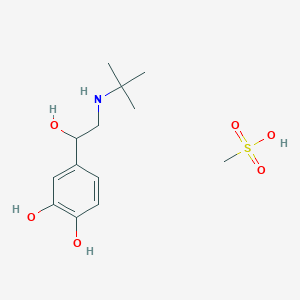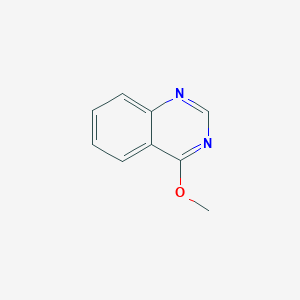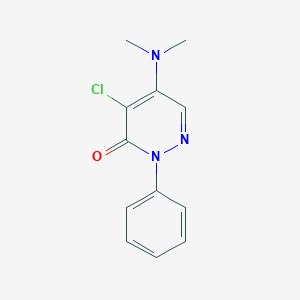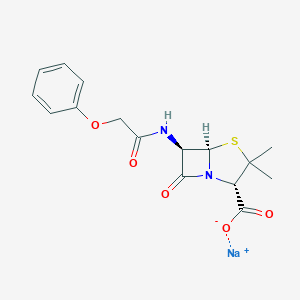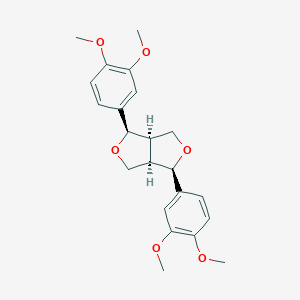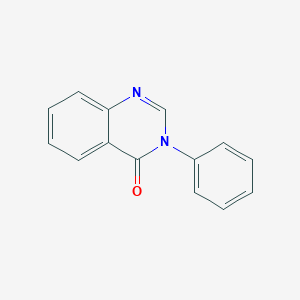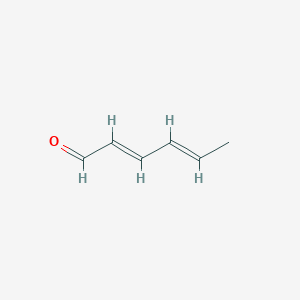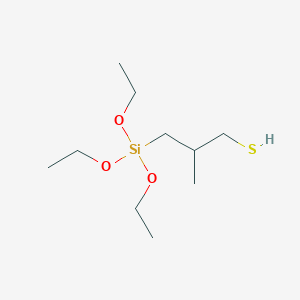
2-Methyl-3-(triethoxysilyl)propanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(triethoxysilyl)propanethiol is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfur-containing compound that contains a triethoxysilyl group, which makes it highly reactive and able to bond to a variety of surfaces. This compound has found applications in various fields, including materials science, chemistry, and biology.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(triethoxysilyl)propanethiol is based on its ability to form covalent bonds with surfaces that contain hydroxyl groups. The triethoxysilane group reacts with the hydroxyl groups on the surface, while the thiol group reacts with other thiol groups on the surface or with other molecules containing thiol groups. This results in the formation of a stable covalent bond between the surface and the compound.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(triethoxysilyl)propanethiol is not intended for use in living organisms and has not been extensively studied for its biochemical or physiological effects. However, it is known to be a reactive compound that can form covalent bonds with biological molecules such as proteins and DNA. This property has been exploited in various applications, including the immobilization of biomolecules for biosensing and bioanalytical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-3-(triethoxysilyl)propanethiol is its ability to form stable covalent bonds with surfaces. This makes it a useful tool for surface modification and immobilization of biomolecules. It is also a relatively simple compound to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to the use of this compound. Its reactivity can make it difficult to handle, and it may require special precautions to ensure safe handling. Additionally, its use may be limited in certain applications due to its potential for non-specific binding to surfaces.
Orientations Futures
There are several potential future directions for research involving 2-Methyl-3-(triethoxysilyl)propanethiol. One area of interest is the development of new methods for surface modification and biomolecule immobilization using this compound. Another potential direction is the study of its interactions with biological molecules and its potential for use in biosensing and bioanalytical applications. Finally, there is potential for the development of new materials and devices based on the unique properties of this compound.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(triethoxysilyl)propanethiol is typically carried out using a two-step process. The first step involves the reaction of 3-mercaptopropionic acid with triethylamine to form the corresponding amide. The second step involves the reaction of the amide with triethoxysilane in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction yields 2-Methyl-3-(triethoxysilyl)propanethiol, which can be purified using standard techniques.
Applications De Recherche Scientifique
2-Methyl-3-(triethoxysilyl)propanethiol has found a wide range of applications in scientific research. One of its primary uses is as a surface modifier for various materials, including metals, ceramics, and polymers. It can be used to functionalize surfaces with thiol groups, which can then be used for further chemical modification or to immobilize biomolecules such as proteins or DNA.
Propriétés
Numéro CAS |
17980-28-8 |
|---|---|
Nom du produit |
2-Methyl-3-(triethoxysilyl)propanethiol |
Formule moléculaire |
C10H24O3SSi |
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
2-methyl-3-triethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-10(4)8-14/h10,14H,5-9H2,1-4H3 |
Clé InChI |
IPJLELCCCCILNT-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(C)CS)(OCC)OCC |
SMILES canonique |
CCO[Si](CC(C)CS)(OCC)OCC |
Autres numéros CAS |
17980-28-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




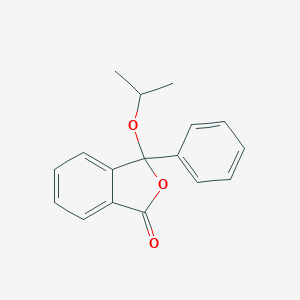
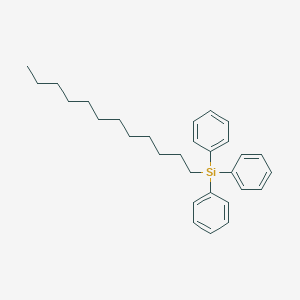
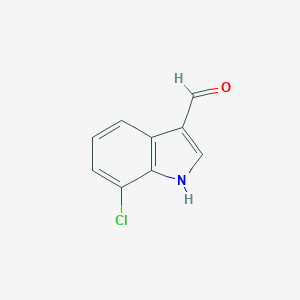
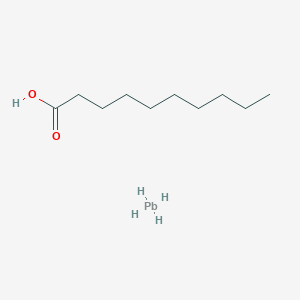
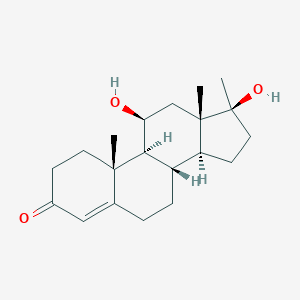
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
